3',6'-Dichloro-2'-fluorophenacyl bromide
CAS No.: 1803784-96-4
Cat. No.: VC3032242
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803784-96-4 |
|---|---|
| Molecular Formula | C8H4BrCl2FO |
| Molecular Weight | 285.92 g/mol |
| IUPAC Name | 2-bromo-1-(3,6-dichloro-2-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 |
| Standard InChI Key | OLACFCFROVJPMB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Cl |
Introduction
3',6'-Dichloro-2'-fluorophenacyl bromide is a chemical compound with the CAS number 1803784-96-4. It belongs to the class of phenacyl bromides, which are known for their versatility in organic synthesis. The compound features a phenacyl group with a bromine atom attached, along with chlorine and fluorine substitutions on the aromatic ring. This unique combination of halogens confers specific reactivity and potential applications in various chemical reactions.
Synthesis and Applications
The synthesis of 3',6'-Dichloro-2'-fluorophenacyl bromide typically involves the reaction of a suitably substituted benzaldehyde with bromoacetic acid or its derivatives. This process can be facilitated by various catalysts or conditions to enhance yield and purity.
Applications in Organic Synthesis
This compound is useful in organic synthesis due to its reactive bromine atom, which can participate in a variety of reactions such as nucleophilic substitutions, additions, and cyclizations. The presence of halogens on the aromatic ring can also influence the compound's reactivity and selectivity in certain reactions.
Materials Science Applications
In materials science, halogenated compounds can be used to modify the properties of polymers or other materials, potentially enhancing their stability, conductivity, or optical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume